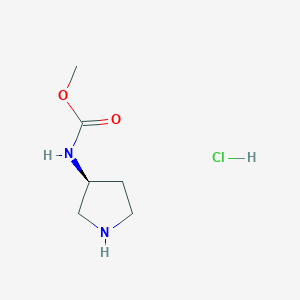

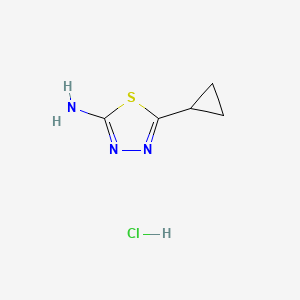

methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride” is a chemical compound with the molecular formula C7H14ClNO2 . It has an average mass of 179.645 Da and a monoisotopic mass of 179.071304 Da . It is also known by other names such as “(3S)-3-Pipéridinecarboxylate de méthyle, chlorhydrate (1:1)” in French and “Methyl- (3S)-3-piperidincarboxylathydrochlorid (1:1)” in German .

Physical And Chemical Properties Analysis

“Methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride” is a white to yellow solid at room temperature . It has a molecular weight of 179.65 . More detailed physical and chemical properties such as solubility, melting point, boiling point, etc., were not available in the sources I found .科学的研究の応用

Pharmacological Applications

Bradykinin Antagonism : Pyridinolcarbamate, a compound related to pyrrolidines, has been shown to exhibit antagonistic effects against bradykinin-induced venous constriction, demonstrating potential for anti-inflammatory and anti-edematous applications. It also has a preventive effect on inflammatory responses produced by passive cutaneous anaphylaxis and stress-induced arterial reactions, suggesting its utility in cardiovascular research and therapy (Shimamoto et al., 1966).

Synthetic Chemistry and Catalysis

Pyrrolidine Synthesis : The study of pyrrolidines chemistry is significant due to their biological effects and applications in medicine, industry, and as agrochemical substances. The synthesis of pyrrolidines via [3+2] cycloaddition, demonstrating the compound's role in facilitating chemical reactions to produce heterocyclic organic compounds with potential biological activities (Żmigrodzka et al., 2022).

Medicinal Chemistry

Anticancer Activity : Compounds structurally related to pyrrolidines have been studied for their anticancer activities. For instance, derivatives have shown activity against experimental neoplasms, indicating the potential for pyrrolidine structures in developing anticancer agents (Wheeler et al., 1982).

Organocatalysis

Asymmetric Catalysis : Pyrrolidine derivatives have been utilized as efficient organocatalysts for asymmetric Michael addition, offering high yields and excellent stereoselectivity. This highlights their role in synthetic organic chemistry for creating chiral molecules, which are crucial in drug synthesis and the development of new materials (Kaur et al., 2018).

特性

IUPAC Name |

methyl N-[(3S)-pyrrolidin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-10-6(9)8-5-2-3-7-4-5;/h5,7H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKDVLKJPBGOOF-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1CCNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@H]1CCNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2644629.png)

![N-Benzyl-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2644633.png)

![3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2644634.png)

![8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2644641.png)

![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2644642.png)

![N-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2644645.png)

![(Octahydro-cyclopenta[1,4]oxazin-6-yl)-methanol](/img/structure/B2644650.png)

![6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2644651.png)